Phoslactomycin E: A Technical Overview of its Structure, Properties, and Biological Activity
Phoslactomycin E: A Technical Overview of its Structure, Properties, and Biological Activity
Introduction
Phoslactomycins are a family of natural products isolated from various species of Streptomyces, a genus of bacteria renowned for its prolific production of bioactive secondary metabolites.[1] These compounds, characterized as polyketides, feature a distinctive chemical architecture that includes an α,β-unsaturated δ-lactone ring, a phosphate (B84403) ester, a conjugated diene system, and a cyclohexane (B81311) ring.[1][2] The structural diversity within the phoslactomycin family primarily arises from different acyl groups attached to the core structure.[1]
This technical guide focuses on Phoslactomycin E, a member of this family, and its analogs. It provides a comprehensive summary of their chemical and physical properties, biological activities with a focus on their mechanism of action, and detailed experimental protocols for their study. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
The structures of Phoslactomycins A through F were elucidated based on physicochemical properties and extensive NMR studies.[2] These analyses confirmed the presence of the characteristic α,β-unsaturated δ-lactone, phosphate ester, conjugated diene, and cyclohexane moieties.[2] The primary structural differences among these analogs are found in the substituent attached to the cyclohexane ring.[2]
Table 1: Chemical and Physical Properties of Phoslactomycin Analogs
| Property | Phoslactomycin A | Phoslactomycin B | Phoslactomycin C | Phoslactomycin D | Phoslactomycin I |
| Molecular Formula | C₂₉H₄₆NO₁₀P[3] | C₂₅H₄₀NO₈P | C₃₀H₄₈NO₁₀P[4] | C₃₁H₅₀NO₁₀P | C₂₃H₃₅O₈P[5] |
| Molecular Weight | 599.6 g/mol [3] | 513.568 g·mol⁻¹ | 613.68 g/mol [4] | 627.7 g/mol | 470.5 g/mol [5] |
| CAS Number | 122856-25-1[3] | 122856-26-2 | 159991-59-0[4] | 159991-60-3 | Not Available |
| IUPAC Name | [3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylpropanoate[3] | (1E,3R,4R,6R,7Z,9Z)-3-(2-Aminoethyl)-10-cyclohexyl-1-[(2S,3S)-3-ethyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]-3,6-dihydroxydeca-1,7,9-trien-4-yl dihydrogen phosphate | Data Not Available | Data Not Available | [10-cyclohexyl-3,6-dihydroxy-3-methyl-1-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)deca-1,7,9-trien-4-yl] dihydrogen phosphate[5] |
| Producing Organism(s) | Streptomyces nigrescens[2] | Streptomyces sp. HK-803, S. nigrescens | S. nigrescens[4] | S. nigrescens | Streptomyces sp. MLA1839[6] |
Note: Data for Phoslactomycin E is not fully available in the cited literature.
Biological Activity and Signaling Pathway
The primary and most significant biological activity of the phoslactomycin family is the potent and selective inhibition of serine/threonine protein phosphatase 2A (PP2A).[1] PP2A is a critical tumor suppressor that regulates a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] By inhibiting PP2A, phoslactomycins effectively lock substrate proteins in their phosphorylated state. This disruption of the cellular phosphorylation equilibrium leads to cell cycle arrest and the induction of apoptosis in cancer cells, highlighting their therapeutic potential.[1]
Beyond their anticancer potential, phoslactomycins also exhibit significant antifungal and antibacterial activities.[2]
Caption: Inhibition of PP2A by phoslactomycin leads to cell cycle arrest and apoptosis.
Experimental Protocols
Isolation and Purification of Phoslactomycins
The general workflow for obtaining phoslactomycins from their natural source involves fermentation, extraction, and chromatographic purification.
Caption: Generalized workflow for phoslactomycin production and purification.
Detailed Methodology:
-
Fermentation : A seed culture of the producing Streptomyces strain is prepared in a suitable medium and incubated at 28°C for 2-3 days with shaking. This is then used to inoculate a larger production medium, which is fermented for 5-7 days under controlled aeration and agitation.[1]
-
Extraction : The culture broth is harvested, and the mycelium is separated from the supernatant via centrifugation. The mycelial cake is extracted with an organic solvent like methanol, while the supernatant is extracted with a solvent such as ethyl acetate.[1]
-
Purification : The combined organic extracts are concentrated to yield a crude extract. This extract is first fractionated using silica gel column chromatography. Active fractions, identified by bioassays, are then pooled and subjected to further purification by reversed-phase high-performance liquid chromatography (HPLC) to isolate individual phoslactomycin analogs.[1]
Structure Elucidation
The chemical structures of isolated phoslactomycins are determined using a combination of modern spectroscopic techniques:
-
High-Resolution Mass Spectrometry (HRMS) : This technique is used to accurately determine the elemental composition and molecular weight of the compounds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of all atoms and the relative stereochemistry.[6]
Protein Phosphatase 2A (PP2A) Inhibition Assay
This colorimetric assay quantifies the inhibitory activity of a compound against PP2A.
Principle : The assay measures the dephosphorylation of a synthetic substrate by recombinant PP2A. Active PP2A cleaves a phosphate group from the substrate (e.g., p-nitrophenylphosphate, pNPP), which generates a colored product (p-nitrophenol) that can be measured spectrophotometrically.[7][8] The presence of an inhibitor like Phoslactomycin E reduces the amount of colored product formed.
Protocol Outline :
-
Preparation : Prepare serial dilutions of the test compound (Phoslactomycin E) and a known PP2A inhibitor as a positive control (e.g., Okadaic Acid).
-
Reaction Setup : In a 96-well microplate, add the sample dilutions, the PP2A enzyme solution, and a reaction buffer. Allow a pre-incubation period for the inhibitor to bind to the enzyme.[7]
-
Initiation : Start the reaction by adding the pNPP substrate solution to all wells.[7]
-
Incubation : Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[7]
-
Measurement : Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).
-
Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Antifungal Susceptibility Testing
The antifungal activity of Phoslactomycin E can be quantified using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Principle : This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Protocol Outline :
-
Inoculum Preparation : Prepare a standardized suspension of fungal spores or conidia from a fresh culture.
-
Plate Preparation : In a 96-well microtiter plate, prepare two-fold serial dilutions of Phoslactomycin E in a standardized liquid culture medium (e.g., RPMI-1640).
-
Inoculation : Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation : Incubate the plate at a specified temperature (e.g., 35°C) for a duration dependent on the fungus being tested (typically 24-72 hours).
-
Endpoint Reading : Determine the MIC by visually inspecting the wells for turbidity or by using a spectrophotometer. The MIC is the lowest concentration of Phoslactomycin E at which there is a significant inhibition of fungal growth compared to the positive control well.
Conclusion
The phoslactomycins, including Phoslactomycin E, are a promising class of natural products with potent biological activities, primarily through the inhibition of the critical cellular regulator, PP2A. Their demonstrated antifungal, antibacterial, and antitumor potential makes them valuable lead compounds for drug discovery and development. Further research, including the complete structural elucidation of all analogs and the exploration of their biosynthetic pathways, will be crucial for realizing their full therapeutic potential, potentially through the engineered production of novel derivatives with enhanced pharmacological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phoslactomycin A | C29H46NO10P | CID 6443962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phoslactomycin I | C23H35O8P | CID 139587482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. antifungal-susceptibility-testing-of-filamentous-fungi - Ask this paper | Bohrium [bohrium.com]
